(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride
Overview
Description
(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride is a chemical compound with a cyclohexane ring structure substituted with a dimethyl group and an amine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride typically involves the following steps:
Cyclohexane Derivative Preparation: The starting material is often a cyclohexane derivative, which undergoes methylation to introduce the dimethyl groups at the 3-position.
Amination: The next step involves the introduction of the amine group at the 1-position. This can be achieved through various methods, such as reductive amination or nucleophilic substitution.
Formation of Hydrochloride Salt: The final step is the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Sourcing: High-purity cyclohexane derivatives and reagents are sourced.
Reaction Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield and purity.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-3,3-dimethylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in signaling pathways by acting as a ligand for certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
(1R)-2,2-difluorocyclohexan-1-amine hydrochloride: Similar structure with fluorine substituents.
(1R)-4-Methyl-3-cyclohexen-1-amine hydrochloride: Similar structure with a methyl group and a double bond.
Uniqueness
(1R)-3,3-dimethylcyclohexan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its steric configuration and electronic effects make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(1R)-3,3-dimethylcyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-8(2)5-3-4-7(9)6-8;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIIIRPTARKHJA-OGFXRTJISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC[C@H](C1)N)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934765-89-6 | |
Record name | Cyclohexanamine, 3,3-dimethyl-, hydrochloride (1:1), (1R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934765-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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